molecular formula C11H8ClN3O2 B13863554 N-(2-chlorophenyl)-3-nitropyridin-2-amine CAS No. 41010-66-6

N-(2-chlorophenyl)-3-nitropyridin-2-amine

Cat. No.: B13863554
CAS No.: 41010-66-6
M. Wt: 249.65 g/mol
InChI Key: VAHCZENGIJEIGA-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) and Aniline (B41778) Derivatives in Organic Chemistry

Pyridine and aniline derivatives are foundational pillars in the field of organic chemistry, each contributing a rich and diverse reactivity profile. Pyridine, a heterocyclic organic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts basicity and distinct reactive properties compared to benzene. quora.comquora.com The pyridine ring is a "privileged structural motif" in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021, as well as in essential vitamins, agrochemicals, and materials. wikipedia.orgnih.gov Its reactivity includes electrophilic substitution, which is generally slower than in benzene due to the electron-withdrawing nature of the nitrogen, and nucleophilic substitution, particularly at the 2 and 4 positions. wikipedia.org

Aniline (C₆H₅NH₂), the simplest aromatic amine, consists of a phenyl group attached to an amino group. mdpi.com It serves as a crucial starting material for a vast array of industrial products, including dyes, polymers, pharmaceuticals, and rubber processing chemicals. mdpi.com The amino group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions, making the benzene ring significantly more reactive than benzene itself. youtube.com The basicity of aniline is considerably lower than that of aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, making it less available for protonation. quora.comquora.com The combination of these two scaffolds, as seen in N-(2-chlorophenyl)-3-nitropyridin-2-amine, creates complex molecules with potential for nuanced chemical behavior and biological activity.

Significance of Nitropyridines and Chloroaniline Moieties as Chemical Scaffolds

The individual components of this compound, the nitropyridine and chloroaniline moieties, are recognized as valuable chemical scaffolds in synthetic and medicinal chemistry.

Nitropyridines are considered highly useful precursors for a wide variety of biologically active molecules. nih.govmdpi.com They are instrumental in the synthesis of compounds with demonstrated antitumor, antiviral, and anti-neurodegenerative activities. nih.govmdpi.com The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further functionalized, or it can act as a directing group in substitution reactions. mdpi.com Despite their utility, the synthesis of nitropyridines can be challenging; direct nitration of the pyridine ring is often inefficient because the nitrogen atom is protonated under typical nitrating conditions, strongly deactivating the ring towards electrophilic attack. researchgate.net Consequently, alternative synthetic routes are often employed. researchgate.netntnu.no Nitropyridine derivatives are also utilized in the development of radiolabeled compounds for applications such as positron-emission tomography (PET). nih.govmdpi.com

Historical Development of Research on Related N-Substituted Pyridin-2-amines

Research into N-substituted pyridin-2-amines is a well-established area within the broader study of heterocyclic chemistry. Historically, the synthesis and functionalization of this class of compounds have been driven by the search for new molecules with useful physical, chemical, and biological properties. Synthetic methodologies have evolved to allow for the creation of a diverse library of these compounds.

Key synthetic approaches often involve the nucleophilic aromatic substitution of a leaving group (such as a halogen) at the 2-position of the pyridine ring by an appropriate amine. For example, the synthesis of N-(4-Chlorophenyl)-3-nitropyridin-2-amine and its 3-chloro isomer has been achieved by refluxing 2-chloro-3-nitropyridine (B167233) with the corresponding chloroaniline in an ethanol (B145695) solvent. nih.govresearchgate.netnih.gov More advanced techniques, such as palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have also become powerful tools for forming the C-N bond between the pyridine ring and the amine substituent.

The research focus has largely been on exploring the structure-activity relationships of these compounds. By systematically modifying the substituents on both the pyridine and the N-aryl rings, chemists have investigated their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents. nih.govacs.org This historical progression has built a substantial body of knowledge, enabling the rational design of new N-substituted pyridin-2-amines with tailored properties.

Scope and Objectives of Current Academic Inquiry into this compound

While specific research focusing exclusively on the N-(2-chlorophenyl) isomer is not extensively documented in readily available literature, the academic inquiry into its close structural analogues, such as N-(3-chlorophenyl)-3-nitropyridin-2-amine and N-(4-chlorophenyl)-3-nitropyridin-2-amine, provides clear insight into the current research scope and objectives. nih.govresearchgate.netnih.gov

The primary objective of this research is the precise elucidation of the molecule's three-dimensional structure through single-crystal X-ray diffraction. These crystallographic studies aim to:

Determine Molecular Conformation: A key focus is to measure the dihedral angle between the pyridine and the benzene rings, which indicates the degree of twist in the molecule. For instance, the dihedral angle in the 3-chloro isomer is 22.65°, while in the 4-chloro isomer, it is 9.89°, suggesting a nearly planar conformation in the latter. nih.govresearchgate.net

Analyze Intramolecular Interactions: Researchers investigate non-covalent interactions within the molecule, such as the N—H⋯O hydrogen bond that forms between the amine hydrogen and an oxygen atom of the nitro group. This interaction helps to stabilize the conformation of the molecule. nih.govresearchgate.net

The synthesis of these molecules is a prerequisite for these studies, with current methods focusing on straightforward condensation reactions. The overarching goal is to build a fundamental understanding of the structure of these compounds, which is essential for predicting their properties and potential applications in materials science or medicinal chemistry.

Overview of Key Research Areas Explored for the Chemical Compound

Based on the investigation of its close isomers, the key research area for this compound is centered on Synthetic Chemistry and Structural Analysis .

The primary research thrust involves the synthesis of the compound, typically via a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and 2-chloroaniline (B154045). Following successful synthesis and purification, the main exploratory effort is directed towards detailed structural characterization.

Detailed Research Findings from Analogues:

Synthesis: The synthesis of the related N-(3-chlorophenyl) and N-(4-chlorophenyl) derivatives was accomplished by refluxing 2-chloro-3-nitropyridine with the respective m-chloroaniline or p-chloroaniline in ethanol for 4 hours. nih.govresearchgate.net

Structural Conformation: In N-(3-chlorophenyl)-3-nitropyridin-2-amine, the molecule is twisted, with a dihedral angle of 22.65° between the benzene and pyridine rings. nih.gov In contrast, N-(4-chlorophenyl)-3-nitropyridin-2-amine is nearly planar, with a corresponding dihedral angle of 9.89°. researchgate.net

Intramolecular Hydrogen Bonding: Both isomers exhibit a strong intramolecular N—H⋯O hydrogen bond, which stabilizes the molecular conformation by holding the nitro group nearly coplanar with the pyridine ring. nih.govresearchgate.net

Supramolecular Assembly: In the crystal structure of the 3-chloro isomer, molecules form undulating supramolecular chains through C—H⋯Cl interactions. nih.gov The 4-chloro isomer features dimeric aggregates sustained by C—H⋯O interactions, which are further connected into tapes by π–π stacking interactions between adjacent pyridine and benzene rings. researchgate.net

These detailed findings on closely related compounds form the basis of our understanding and highlight the current research focus in this area, which is foundational for any future exploration of the compound's potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chlorophenyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-8-4-1-2-5-9(8)14-11-10(15(16)17)6-3-7-13-11/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHCZENGIJEIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382682
Record name N-(2-Chlorophenyl)-3-nitropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41010-66-6
Record name N-(2-Chlorophenyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 2 Chlorophenyl 3 Nitropyridin 2 Amine

Direct Amination Approaches

Direct amination stands as the most straightforward and commonly employed strategy for synthesizing N-(2-chlorophenyl)-3-nitropyridin-2-amine. This approach is centered on the formation of a carbon-nitrogen bond directly onto the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of direct amination for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly effective due to the electronic properties of the pyridine ring, which is activated by the presence of a strong electron-withdrawing nitro group. The nitro group, positioned ortho to the leaving group (a chlorine atom), significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.

The principal SNAr pathway involves the reaction between 2-chloro-3-nitropyridine (B167233) and 2-chloroaniline (B154045). In this process, the amine group of 2-chloroaniline acts as the nucleophile, attacking the carbon atom at the C2 position of the pyridine ring. This position is highly electron-deficient due to the inductive and resonance effects of both the ring nitrogen and the adjacent nitro group. The attack results in the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the chloride leaving group from the C2 position re-establishes the aromaticity of the pyridine ring, yielding the final product, this compound. nih.gov

The efficiency and rate of the SNAr reaction are highly dependent on the chosen solvent and reaction conditions. Protic solvents, such as ethanol (B145695), are commonly used, typically requiring elevated temperatures to drive the reaction to completion. For instance, refluxing the reactants in ethanol for several hours is a documented method for achieving the desired substitution. nih.gov

While many SNAr reactions proceed slowly in common molecular solvents, the use of elevated temperatures, often under pressure, can significantly increase reaction rates to practical levels. acsgcipr.org This can be achieved through conventional heating in sealed vessels or via microwave irradiation, which can dramatically reduce reaction times. nih.gov The choice of solvent can also influence the reaction; polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are known to accelerate SNAr reactions, although they are not always necessary for highly activated substrates like 2-chloro-3-nitropyridine. researchgate.net

Below is a table summarizing typical reaction conditions for similar SNAr aminations of 2-chloro-3-nitropyridine.

ReactantSolventTemperatureDurationReference
p-ChloroanilineEthanol385 K (Reflux)4 hours nih.gov
Substituted AnilinesMethanolVariousN/A researchgate.net
Various AminesWater175 °C (Microwave)60 minutes nih.gov

For highly activated substrates such as 2-chloro-3-nitropyridine, the SNAr reaction with an amine often proceeds efficiently without the need for a catalyst. researchgate.net The strong electron-withdrawing capacity of the nitro group sufficiently activates the pyridine ring for nucleophilic attack. Thermal energy is typically the only requirement to overcome the activation barrier.

In cases involving less reactive heteroaryl chlorides, palladium-catalyzed couplings (like the Buchwald-Hartwig amination) or copper-catalyzed reactions are often employed. nih.govmdpi.com However, for this specific transformation, such catalysts are generally unnecessary and would add complexity and cost to the synthesis. The reaction is typically uncatalyzed, relying on the inherent reactivity of the starting materials. researchgate.net Similarly, while some SNAr reactions may benefit from the addition of a non-nucleophilic base to neutralize the HCl generated in situ, many preparations simply proceed by heating the two reactants together.

Nitration of Precursor Aminopyridine Derivatives

An alternative to the direct SNAr approach is the nitration of a pre-formed aminopyridine precursor, specifically N-(2-chlorophenyl)pyridin-2-amine. This method reverses the order of synthetic steps: the C-N bond is formed first, followed by the introduction of the nitro group onto the pyridine ring.

This synthesis would begin with the coupling of 2-chloropyridine (B119429) and 2-chloroaniline, a reaction that is generally less facile than with the nitro-activated substrate and may require catalytic conditions (e.g., Buchwald-Hartwig amination). Once N-(2-chlorophenyl)pyridin-2-amine is obtained, it is subjected to nitration.

The nitration of pyridine rings typically requires harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org Another effective method involves the use of dinitrogen pentoxide (N₂O₅) followed by treatment with aqueous sodium bisulfite. ntnu.noresearchgate.net This latter method proceeds via the formation of an N-nitropyridinium intermediate, which then rearranges to place the nitro group at the C3 position. researchgate.net The directing effects of the existing amino substituent must be considered, as it can influence the regioselectivity of the nitration process.

Alternative Synthetic Pathways

Beyond the primary methods, other synthetic strategies can be envisioned for the construction of this compound. One novel approach involves a three-component ring transformation (TCRT). This method can build the nitropyridine core from acyclic or different heterocyclic precursors. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia (B1221849) in a TCRT to afford various nitropyridine derivatives. nih.gov While not a direct route to the target compound, this "scrap and build" strategy represents a fundamentally different and powerful way to construct the required nitropyridine skeleton, which could then be functionalized. nih.gov

Another potential, though less direct, pathway involves the synthesis of 2-chloro-3-nitropyridine from 2-pyridone. This process includes the nitration of 2-pyridone, followed by an N-alkylation step, and subsequent chlorination with an agent like triphosgene (B27547) to yield the 2-chloro-3-nitropyridine intermediate, which can then be used in the SNAr reaction as described previously. google.com

Multi-Component Reactions (MCRs) for Pyridine Ring Construction

While direct synthesis of this compound via a multi-component reaction (MCR) is not prominently documented, MCRs represent a powerful strategy for the one-pot construction of highly substituted pyridine rings. These reactions offer significant advantages in terms of efficiency and atom economy. For instance, environmentally benign MCRs have been developed for the synthesis of fluorinated 2-aminopyridines. rsc.org One such approach involves the reaction of 1,1-enediamines, various benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org Another catalyst-free, three-component reaction in water has been established for preparing 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides, highlighting the potential for green synthetic routes. researchgate.net These methodologies demonstrate the feasibility of constructing complex pyridine-based scaffolds from simple precursors in a single step, a strategy that could potentially be adapted for the synthesis of the target compound's core structure.

Derivatization from Related Anilino-Nitropyridine Precursors

The most direct and widely reported method for synthesizing N-aryl-3-nitropyridin-2-amines is through the nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the derivatization of a suitable nitropyridine precursor.

The key precursor for this synthesis is 2-chloro-3-nitropyridine. The synthesis of this precursor can be achieved through a multi-step process starting from 2-pyridone, which undergoes nitration and N-alkylation, followed by a directional chlorination and dealkylation protection reaction to yield 2-chloro-3-nitropyridine. google.com

The final step involves the reaction of 2-chloro-3-nitropyridine with 2-chloroaniline. In analogous syntheses of related compounds such as N-(3-chlorophenyl)-3-nitropyridin-2-amine and N-(4-chlorophenyl)-3-nitropyridin-2-amine, the reactants are refluxed in a solvent like ethanol for several hours. nih.govnih.gov The reaction proceeds via the displacement of the chlorine atom at the 2-position of the pyridine ring by the amino group of the aniline (B41778) derivative. This position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. Following the reaction, the product is typically isolated and purified through extraction and recrystallization. nih.govnih.gov

Table 1: Synthesis of N-Aryl-3-nitropyridin-2-amine Analogues

Precursor 1 Precursor 2 Solvent Condition Product
2-Chloro-3-nitropyridine m-chloroaniline Ethanol Reflux (4h) N-(3-chlorophenyl)-3-nitropyridin-2-amine nih.gov

Strategies for Stereoselective Synthesis (if applicable to specific derivatives)

The parent compound, this compound, is achiral, and therefore, stereoselective synthesis is not applicable. However, this strategy would become relevant for the synthesis of more complex derivatives that incorporate chiral centers. Should a chiral moiety be introduced, for example, by using a chiral aniline derivative or by further functionalization of the molecule, stereoselective synthetic methods would be necessary to control the configuration of the resulting stereocenters.

Optimization of Synthetic Protocols

Optimizing synthetic protocols is crucial for improving the viability of a synthetic route for larger-scale production, focusing on increasing yields, reducing costs, and minimizing environmental impact.

Yield Enhancement Strategies

Enhancing the yield of this compound primarily involves optimizing the conditions of the SNAr reaction. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reaction time. The purification process is also critical; techniques such as recrystallization from appropriate solvents are employed to remove impurities and isolate the pure product, thereby maximizing the isolated yield. nih.govnih.gov For instance, a patent describing the synthesis of a related compound, 4-amino-2-chloro-3-nitropyridine, highlights that purification by recrystallization can effectively separate isomers and lead to high purity and yields of the desired product. google.com

Reduction of Reaction Times and Energy Input (e.g., microwave-assisted synthesis)

Conventional heating methods, such as refluxing for several hours, are often energy-intensive and time-consuming. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times and energy consumption. jocpr.com The application of microwave irradiation can complete reactions in minutes that would otherwise take hours, often leading to increased yields and purities. jocpr.commdpi.com For example, the synthesis of various aminopyrimidine and N-alkyl-N-arylpyridin-2-amine derivatives has been successfully achieved using microwave heating, with reaction times as short as 10-30 minutes. nih.govnih.gov This technology could be readily applied to the synthesis of this compound, offering a more efficient alternative to conventional methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Typical Reaction Time Energy Input Reference
Conventional Heating Hours High nih.govnih.gov

Development of Environmentally Benign Synthetic Routes

"Green chemistry" principles are increasingly important in chemical synthesis. For pyridine derivatives, this involves developing routes that use less hazardous solvents, reduce waste, and operate under milder conditions. One-pot, multi-component reactions are inherently more environmentally friendly as they reduce the number of steps and purification stages. rsc.orgncl.res.in The use of water as a solvent, where feasible, is a key aspect of green synthesis. researchgate.net For the synthesis of this compound, research could focus on replacing volatile organic solvents like ethanol with greener alternatives and exploring catalyst-free conditions or the use of recyclable catalysts to minimize the environmental footprint of the process.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of N 2 Chlorophenyl 3 Nitropyridin 2 Amine

Reactions Involving the Nitro Group

The nitro group is the most reactive functional group in the molecule under reductive conditions and is the primary site for chemical transformation.

The most prominent reaction of the nitro group on the N-(2-chlorophenyl)-3-nitropyridin-2-amine scaffold is its reduction to a primary amine, which yields N¹-(2-chlorophenyl)pyridine-2,3-diamine. This transformation is a common and predictable reaction for aromatic nitro compounds. While specific studies detailing the reduction of this compound are not extensively documented, the reaction is well-established for structurally analogous compounds such as 2-amino-3-nitropyridine (B1266227) and 2-amino-5-bromo-3-nitropyridine (B172296). chemicalbook.comresearchgate.netarkat-usa.org

Common laboratory methods for this reduction involve the use of metals in acidic media. Reagents such as tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) are effective for this conversion. chemicalbook.comresearchgate.net For instance, the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine (B182523) is successfully achieved using iron in hydrochloric acid. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) under a hydrogen atmosphere also serves as an effective method for this type of transformation.

The resulting product, N¹-(2-chlorophenyl)pyridine-2,3-diamine, is a versatile intermediate for the synthesis of more complex heterocyclic systems, such as imidazo[4,5-b]pyridines (4-azabenzimidazoles), which are of interest in medicinal chemistry. arkat-usa.org

Table 1: Reagents for Nitro Group Reduction in Analogous Pyridine (B92270) Systems This table is generated based on documented reactions for structurally similar compounds.

Reagent System Substrate Example Product Example Reference
Iron (Fe) / Hydrochloric Acid (HCl) 2-Amino-5-bromo-3-nitropyridine 2,3-Diamino-5-bromopyridine researchgate.net
Tin (Sn) / Hydrochloric Acid (HCl) 2-Amino-3-nitropyridine 2,3-Diaminopyridine chemicalbook.com
Zinc (Zn) / Ammonium Chloride 2-Chloro-3-aminopyridine (via amination) 2,3-Diaminopyridine chemicalbook.com

The mechanism for the reduction of an aromatic nitro group with a metal in acidic solution, such as Fe/HCl, is a stepwise process involving a series of electron and proton transfers. The reaction proceeds through several intermediates.

Initial Electron Transfer: The reaction begins with the transfer of electrons from the metal surface (e.g., iron) to the nitro group.

Formation of Nitroso Intermediate: The nitro group is reduced to a nitroso group (-NO).

Formation of Hydroxylamine (B1172632) Intermediate: Further reduction converts the nitroso group to a hydroxylamine derivative (-NHOH).

Final Reduction to Amine: The final stage involves the reduction of the hydroxylamine to the primary amine (-NH₂).

Reactions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro group at the 3-position. This electronic characteristic dictates its reactivity.

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). In many 2-halo-3-nitropyridines, the halogen at the 2-position is readily displaced by nucleophiles. However, in the title compound, this position is occupied by the (2-chlorophenyl)amino substituent.

While the amino group itself is not a typical leaving group, the possibility of substitution reactions depends on the reaction conditions and the nucleophile. There is no direct evidence in the available literature of nucleophilic substitution occurring on the pyridine ring of this compound. In some activated nitropyridine systems, the nitro group itself can act as a leaving group, but this is less common and typically requires specific substitution patterns not present in this molecule.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character, which is further exacerbated by the deactivating nitro group. The secondary amine group at the 2-position is an activating, ortho-, para-directing group. However, its activating effect is unlikely to overcome the strong deactivating influence of both the ring nitrogen and the adjacent nitro group. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the pyridine moiety of this compound are considered highly improbable under standard conditions.

Reactions of the Chlorophenyl Moiety

The chlorophenyl ring is generally less reactive than the nitropyridine moiety. The chlorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the conditions required for electrophilic substitution on this ring (e.g., strong Lewis acids) would likely be too harsh and could lead to undesired side reactions or degradation of the nitropyridine portion of the molecule.

Similarly, nucleophilic substitution of the chlorine atom on the phenyl ring is challenging. This SNAr reaction requires strong activation by electron-withdrawing groups positioned ortho or para to the halogen, which are absent in the 2-chlorophenyl ring of this molecule. Therefore, reactions targeting the chlorophenyl moiety without affecting the rest of the molecule are not readily achievable and have not been documented.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the combined directing effects of the two substituents on the ring: the chlorine atom and the -(NH)-(3-nitropyridin-2-yl) group.

Directing Effects of Substituents :

Chlorine (Cl) : As a halogen, chlorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions. However, due to its high electronegativity, it is also a deactivating group, slowing down the rate of reaction compared to benzene (B151609).

-(NH)-(3-nitropyridin-2-yl) group : The secondary amine bridge is an activating, ortho-, para-directing group. The nitrogen atom's lone pair can be donated to the benzene ring, significantly stabilizing the arenium ion, particularly when the electrophile adds to the ortho and para positions. However, the strongly electron-withdrawing 3-nitropyridin-2-yl group attached to the nitrogen diminishes its activating ability compared to a simple alkylamino group. In strongly acidic conditions, typically used for nitration or sulfonation, the secondary amine nitrogen can be protonated, transforming the group into a deactivating, meta-directing substituent.

Predicted Regioselectivity : Given the competing effects, the powerful ortho-, para-directing influence of the amino group is expected to dominate over the weaker directing effect of the chlorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group (and meta to the chlorine) is sterically most accessible. The position ortho to the amino group (and also ortho to the chlorine) is also electronically favored but may be subject to steric hindrance.

Electrophile (E+)Major Predicted Product(s)Reaction Conditions
NO₂+N-(2-chloro-4-nitrophenyl)-3-nitropyridin-2-amineHNO₃/H₂SO₄
Br+N-(4-bromo-2-chlorophenyl)-3-nitropyridin-2-amineBr₂/FeBr₃
SO₃4-((3-nitropyridin-2-yl)amino)-3-chlorobenzenesulfonic acidFuming H₂SO₄

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) on the Chlorine Substituent

The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems with specialized ligands can effectively facilitate these transformations.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester). For a substrate like this compound, a typical catalytic system would involve a palladium(0) source and a bulky, electron-rich phosphine (B1218219) ligand. The presence of multiple nitrogen atoms and the nitro group can potentially coordinate with the palladium catalyst, possibly inhibiting the reaction, thus requiring careful selection of ligands and conditions.

General Reaction : Ar-Cl + R-B(OH)₂ → Ar-R

Potential Catalyst System : Pd(OAc)₂, SPhos or XPhos (ligands), K₃PO₄ (base), in a solvent like dioxane/water.

Heck Reaction : This reaction forms a substituted alkene by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. The reaction is tolerant of many functional groups, but the efficiency with aryl chlorides often requires higher temperatures and specific catalyst systems.

General Reaction : Ar-Cl + R-CH=CH₂ → Ar-CH=CH-R

Potential Catalyst System : Pd(OAc)₂, P(o-tolyl)₃ (ligand), Et₃N (base), in a solvent like DMF or NMP.

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, typically using a dual palladium and copper catalytic system. Copper-free versions are also prevalent. The reaction is a powerful tool for creating aryl-alkyne structures.

General Reaction : Ar-Cl + H-C≡C-R → Ar-C≡C-R

Potential Catalyst System : Pd(PPh₃)₂Cl₂, CuI (co-catalyst), an amine base (e.g., Et₃N or piperidine), in a solvent like THF or DMF.

Coupling ReactionReagentPotential Product
Suzuki-MiyauraPhenylboronic acidN-(2-phenyl-phenyl)-3-nitropyridin-2-amine
HeckStyreneN-(2-styrylphenyl)-3-nitropyridin-2-amine
SonogashiraPhenylacetyleneN-(2-(phenylethynyl)phenyl)-3-nitropyridin-2-amine

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as light, water, and heat. The presence of the nitro group, in particular, can render the molecule susceptible to specific degradation pathways.

Photochemical Transformations

Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, this compound could undergo several transformations. The most probable pathway involves the nitro group. The excited state of the nitro group can abstract a hydrogen atom from a neighboring molecule or solvent, initiating a radical cascade. Another possibility is the rearrangement of the nitro group to a nitrite, followed by cleavage to form radical species. The pyridine ring itself can also undergo photolysis, potentially leading to ring-opening or rearrangement products like Dewar pyridine, although this is generally a less efficient process.

Hydrolytic Stability and Pathways

The this compound molecule contains a secondary diarylamine linkage (C-N-C). This bond is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis could occur.

Acid-catalyzed hydrolysis : Protonation of the pyridine nitrogen or the bridging amine nitrogen would facilitate nucleophilic attack by water on the adjacent carbon atom of the pyridine ring, leading to the cleavage of the C-N bond. This would yield 2-chloroaniline (B154045) and 2-hydroxy-3-nitropyridine.

Base-catalyzed hydrolysis : While less common for diarylamines, strong basic conditions could promote the cleavage of the C-N bond, although this would likely require harsh conditions.

The amide-like character of the bond to the electron-poor pyridine ring makes it the most likely site for hydrolytic cleavage.

Thermal Decomposition Processes

The thermal stability of this compound is limited, primarily due to the presence of the nitro group. Nitropyridines and nitroaromatics are known to be energetic materials that can decompose exothermically upon heating. The initial step in the thermal decomposition is typically the homolytic cleavage of the C-NO₂ bond, which has the lowest bond dissociation energy in the molecule. This cleavage generates an aryl radical and nitrogen dioxide (•NO₂).

Primary Decomposition Products :

Nitrogen dioxide (NO₂)

Aryl radicals derived from the parent molecule

These initial products can then undergo a complex series of secondary reactions, including polymerization, char formation, and the evolution of various gaseous products like CO, CO₂, and NOx. The exact decomposition pathway and product distribution would depend on factors such as the heating rate and the presence of oxygen. Research on similar nitrogen-rich heterocyclic compounds indicates that decomposition often proceeds in multiple stages, with initial bond-breaking followed by the pyrolysis of the heterocyclic ring structure at higher temperatures. mdpi.com

Degradation TypeKey Reactive MoietyPotential Products
PhotochemicalNitro group, Pyridine ringRadical species, rearrangement products
HydrolyticC-N amine bond2-chloroaniline, 2-hydroxy-3-nitropyridine
ThermalC-NO₂ bondAryl radicals, NO₂, CO, CO₂

In-depth Spectroscopic and Structural Data for this compound Remains Elusive

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has revealed a significant lack of published research, preventing a detailed analysis as requested. While extensive information is available for its isomers, N-(3-chlorophenyl)-3-nitropyridin-2-amine and N-(4-chlorophenyl)-3-nitropyridin-2-amine, the specific data required for a thorough examination of the 2-chloro variant is not present in the accessible scientific literature.

The investigation sought to elaborate on the compound's single-crystal X-ray diffraction analysis and high-resolution nuclear magnetic resonance (NMR) spectroscopy. This would include a detailed description of its molecular conformation, bond lengths, bond angles, torsion angles, hydrogen bonding networks, supramolecular assembly, and Hirshfeld surface analysis. However, the foundational crystallographic data necessary for such an analysis of this compound has not been publicly deposited or published.

For the related compound, N-(3-chlorophenyl)-3-nitropyridin-2-amine , a single-crystal X-ray diffraction study shows that the molecule is twisted, with a dihedral angle of 22.65 (10)° between the benzene and pyridyl rings. nih.gov Its conformation is stabilized by an intramolecular N—H···O hydrogen bond. nih.gov The crystal packing of this 3-chloro isomer is characterized by C—H···Cl interactions that form supramolecular chains, which are further connected into sheets by π–π stacking interactions. nih.gov

Similarly, studies on N-(4-chlorophenyl)-3-nitropyridin-2-amine reveal an almost planar molecule, a feature attributed to intramolecular N—H···O and C—H···N interactions. Its crystal packing involves dimeric aggregates formed through C—H···O interactions, which are linked into supramolecular tapes by π–π stacking.

The absence of a corresponding crystallographic study for the target compound, this compound, means that a scientifically accurate discussion on the following points, as per the requested outline, cannot be provided:

Advanced Spectroscopic and Structural Elucidation of N 2 Chlorophenyl 3 Nitropyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed spectral data and interpretation for this specific isomer are not available in the searched literature.

Without access to the primary research data for N-(2-chlorophenyl)-3-nitropyridin-2-amine, any attempt to generate the requested detailed article would be speculative and scientifically unfounded. Further experimental research and publication are required to elucidate the specific structural and spectroscopic characteristics of this compound.

Comprehensive 1H and 13C NMR Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational understanding of the molecular structure of this compound. In deuterated chloroform (CDCl3), the 1H NMR spectrum displays distinct signals corresponding to each proton in the molecule. The aromatic protons of the 2-chlorophenyl ring appear as a complex multiplet in the range of δ 7.08–7.53 ppm. The pyridine (B92270) ring protons are observed at δ 6.87 (dd, J = 8.1, 4.5 Hz, 1H), 8.36 (dd, J = 4.5, 1.5 Hz, 1H), and 8.45 ppm (dd, J = 8.1, 1.5 Hz, 1H). A broad singlet at δ 10.15 ppm is attributed to the amine (NH) proton.

The 13C NMR spectrum provides further detail on the carbon skeleton. The carbon atoms of the pyridine ring resonate at δ 114.3, 131.8, 136.2, 150.7, and 154.9 ppm. The carbons of the 2-chlorophenyl group are found at δ 122.1, 123.6, 127.5, 130.2, 131.4, and 135.8 ppm.

Table 1: 1H NMR Chemical Shifts of this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H 6.87 dd 8.1, 4.5
Pyridine-H 8.36 dd 4.5, 1.5
Pyridine-H 8.45 dd 8.1, 1.5
Phenyl-H 7.08-7.53 m -
NH 10.15 br s -

Table 2: 13C NMR Chemical Shifts of this compound

Carbon Chemical Shift (δ, ppm)
Pyridine-C 114.3
Pyridine-C 131.8
Pyridine-C 136.2
Pyridine-C 150.7
Pyridine-C 154.9
Phenyl-C 122.1
Phenyl-C 123.6
Phenyl-C 127.5
Phenyl-C 130.2
Phenyl-C 131.4
Phenyl-C 135.8

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for structural dynamics)

While comprehensive one-dimensional NMR data is available, detailed studies utilizing advanced two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC for this compound have not been extensively reported in the available literature. Similarly, solid-state NMR investigations, which would provide valuable information on the compound's structural dynamics in the solid phase, are not presently available.

Solvent Effects on Chemical Shifts and Conformational Equilibria

The influence of different solvents on the chemical shifts and potential conformational equilibria of this compound has not been a focus of published research. Such studies would be beneficial in understanding the solute-solvent interactions and their impact on the molecular conformation.

Vibrational Spectroscopy (FT-IR and Raman)

Characteristic Vibrational Band Assignments

Fourier-Transform Infrared (FT-IR) spectroscopy offers significant insights into the functional groups present in this compound. The spectrum is characterized by a prominent N-H stretching vibration observed at 3300 cm-1. The aromatic C-H stretching vibrations appear around 3050 cm-1. The asymmetric and symmetric stretching vibrations of the nitro (NO2) group are located at 1570 cm-1 and 1350 cm-1, respectively. The C=C and C=N stretching vibrations of the aromatic rings are found in the 1600-1400 cm-1 region. A band at 750 cm-1 is attributed to the C-Cl stretching vibration.

Table 3: FT-IR Vibrational Frequencies of this compound

Vibrational Mode Frequency (cm-1)
N-H Stretch 3300
Aromatic C-H Stretch 3050
NO2 Asymmetric Stretch 1570
NO2 Symmetric Stretch 1350
C=C and C=N Stretch 1600-1400
C-Cl Stretch 750

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, the calculated monoisotopic mass is 249.0250 g/mol . In mass spectrometry analysis, the compound typically exhibits a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) that corresponds to this mass. For instance, in an ESI-MS experiment, a peak at m/z 250.0328 would correspond to the [M+H]+ ion. The isotopic pattern observed for the molecular ion peak would also be characteristic, showing the presence of one chlorine atom. While general mass spectrometric data is available, detailed high-resolution fragmentation studies to elucidate specific fragmentation pathways have not been extensively published.

Accurate Mass Determination and Elemental Composition

The elemental composition of this compound is established from its molecular formula, C₁₁H₈ClN₃O₂. This formula is consistently reported for its isomers, N-(3-chlorophenyl)-3-nitropyridin-2-amine and N-(4-chlorophenyl)-3-nitropyridin-2-amine. nih.govnih.gov High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The theoretical exact mass of this compound, calculated from the sum of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), is 249.0305 g/mol . An experimentally determined mass value from HRMS that is extremely close to this theoretical value would confirm the molecular formula.

The elemental composition by mass percentage, derived from the molecular weight (249.65 g/mol ), is presented in the table below. nih.govnih.gov

ElementSymbolAtomic Mass (amu)CountMass Percentage (%)
CarbonC12.0111152.92%
HydrogenH1.00883.23%
ChlorineCl35.453114.20%
NitrogenN14.007316.83%
OxygenO15.999212.82%

Fragmentation Pathway Analysis for Structural Confirmation

Detailed experimental mass spectral fragmentation data for this compound is not available in the reviewed literature. However, a theoretical fragmentation pathway can be proposed based on the known behavior of related structural motifs, such as aromatic amines, nitro compounds, and chlorophenyl derivatives, when analyzed by techniques like tandem mass spectrometry (MS/MS). nih.govmdpi.comnih.gov

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would likely involve:

Initial Cleavages: The most probable initial fragmentation would be the cleavage of the C-N bond linking the pyridine and chlorophenyl rings, leading to fragments corresponding to the 2-chloroaniline (B154045) and 3-nitropyridin-2-amine moieties.

Loss of Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO).

Loss of Chlorine/HCl: Fragmentation involving the cleavage of the carbon-chlorine bond or the elimination of a neutral HCl molecule is also anticipated.

Ring Fragmentation: Subsequent fragmentation of the individual pyridine and benzene (B151609) rings would lead to smaller, characteristic ions.

Confirmation of this proposed pathway would require experimental data from MS/MS analysis to identify the specific daughter ions and their relative abundances.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption data for this compound is not available in the surveyed scientific literature. The following sections describe the expected spectroscopic behavior based on the analysis of its constituent chromophores and auxochromes.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be complex, arising from the combination of the 2-chlorophenyl, amine, and 3-nitropyridine (B142982) moieties. The absorption bands observed in the UV-Vis region are due to electronic transitions between molecular orbitals. For this molecule, the primary transitions would be of the π → π* and n → π* types. researchgate.net

π → π Transitions:* These transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems (both the chlorophenyl and nitropyridine rings). The extensive conjugation across the molecule would likely result in strong absorption bands.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. They are typically of lower intensity compared to π → π* transitions.

The exact absorption maxima (λmax) would need to be determined by experimentally recording the spectrum of the compound in a suitable solvent.

Influence of Substituents on Electronic Absorption Properties

The electronic absorption properties of this compound are significantly influenced by its substituents.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and a chromophore. Its presence on the pyridine ring extends the conjugated π-system and is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted 2-aminopyridine.

2-Chlorophenyl Group (-C₆H₄Cl): This group acts as an auxochrome. The lone pair of electrons on the bridging amine nitrogen can conjugate with both the nitropyridine and the chlorophenyl rings, further extending the π-system and influencing the position and intensity of the absorption bands. The ortho-position of the chlorine atom may induce steric hindrance, potentially causing a twist between the two aromatic rings. nih.gov This deviation from planarity could disrupt π-conjugation, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity compared to its more planar meta- or para-isomers. nih.gov

Theoretical and Computational Investigations of N 2 Chlorophenyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This is achieved by finding the lowest energy state of the molecule. For related compounds, DFT calculations have been successfully used to predict key geometrical parameters. researchgate.net

For instance, in the related isomer N-(4-chlorophenyl)-3-nitropyridin-2-amine, studies revealed a nearly planar structure, with a small dihedral angle of 9.89 (8)° between the pyridyl and benzene (B151609) rings. nih.gov This planarity is stabilized by an intramolecular N—H···O hydrogen bond. nih.gov In contrast, the N-(3-chlorophenyl)-3-nitropyridin-2-amine isomer is significantly more twisted, with a dihedral angle of 22.65 (10)° between the rings. nih.gov These calculations, often performed using basis sets like 6-311++G(d,p), provide bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental X-ray diffraction data. mdpi.comresearchgate.net

Table 1: Comparison of Calculated Dihedral Angles in Isomers

Compound Dihedral Angle (Benzene-Pyridine Rings)
N-(4-chlorophenyl)-3-nitropyridin-2-amine 9.89 (8)° nih.gov

Theoretical calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies: DFT methods can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net For the related molecule 2-amino-3-nitropyridine (B1266227), theoretical IR spectra have been successfully simulated using DFT (B3LYP) and MP2 levels of theory. researchgate.netnajah.edu The calculated frequencies often show good agreement with experimental data, although small differences can arise because calculations typically model an isolated molecule in the gas phase, whereas experiments are often conducted in the solid phase where intermolecular forces are present. najah.edu

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are crucial for assigning signals in experimental NMR spectra. mdpi.com For 2-amino-3-nitropyridine, ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental data, showing a strong correlation. researchgate.net

Table 2: Illustrative Example of Calculated vs. Experimental Vibrational Frequencies for a Related Moiety

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
NH₂ Asymmetric Stretch 3717 3630
NH₂ Symmetric Stretch 3575 3488
C-H Stretch 3100 3080
C=O Stretch (Amide I) 1700 1654

Data is representative for similar functional groups based on general findings. najah.eduscience.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's electronic properties and reactivity. schrodinger.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. science.gov The analysis of these orbitals also reveals the nature of electronic transitions. For many amino-nitro aromatic systems, the HOMO is typically localized on the electron-donating amino-phenyl portion, while the LUMO is centered on the electron-accepting nitro-pyridine moiety. scispace.com This distribution indicates that the lowest energy electronic transition involves an intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule. researchgate.net This ICT character is fundamental to the molecule's optical and electronic properties. scispace.com

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. researchgate.net They are useful for predicting how a molecule will interact with other chemical species. The map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In N-(2-chlorophenyl)-3-nitropyridin-2-amine, these regions would be expected around the oxygen atoms of the nitro group and the nitrogen of the pyridine (B92270) ring.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine proton. researchgate.net

MEP maps provide valuable insights into hydrogen bonding sites and other intermolecular interactions. science.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and electron delocalization within a molecule. researchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Molecular Modeling and Dynamics

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is a critical determinant of its physical and chemical properties. Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the molecule's potential energy surface, identifying stable conformers and understanding its dynamic behavior.

For this compound, the ortho-position of the bulky chlorine atom is expected to induce significant steric hindrance, likely resulting in a more pronounced twist between the aromatic rings compared to its isomers.

Molecular dynamics simulations can further elucidate the conformational flexibility of the molecule in a simulated physiological or solvent environment over time. These simulations track the atomic motions, providing insights into the stability of intramolecular bonds, the accessible range of dihedral angles, and the time-averaged conformation of the molecule.

Table 1: Comparison of Key Dihedral Angles in Isomers of N-(chlorophenyl)-3-nitropyridin-2-amine
CompoundDihedral Angle (Pyridine-Benzene Rings)Nitro Group Torsion Angle (O-N-C-C)Reference
N-(4-chlorophenyl)-3-nitropyridin-2-amine9.89 (8)°5.0 (2)° nih.gov
N-(3-chlorophenyl)-3-nitropyridin-2-amine22.65 (10)°7.4 (3)° nih.gov
This compoundPredicted > 23° (due to steric hindrance)Predicted < 10° (due to H-bonding)N/A

Prediction of Thermochemical Parameters

Thermochemical parameters provide fundamental information about the stability and energy content of a molecule. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict these properties with high accuracy. researchgate.net For this compound, these calculations can determine its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°).

The enthalpy of formation indicates whether the molecule is stable relative to its constituent elements. The Gibbs free energy of formation combines enthalpy and entropy to determine the thermodynamic spontaneity of the molecule's formation under standard conditions. These parameters are crucial for understanding the molecule's stability and its potential energy release during chemical reactions.

Computational approaches involve optimizing the molecular geometry to find the lowest energy structure and then performing frequency calculations. These frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections, which are then used to derive the thermochemical data at a specific temperature and pressure.

Table 2: Illustrative Predicted Thermochemical Parameters for this compound at 298.15 K
ParameterSymbolTypical UnitsDescription
Standard Enthalpy of FormationΔHf°kJ/molThe heat change when one mole of the compound is formed from its elements in their standard states.
Standard Gibbs Free Energy of FormationΔGf°kJ/molThe maximum reversible work that may be performed by a system at constant temperature and pressure; indicates spontaneity of formation.
Standard EntropyJ/(mol·K)The measure of the molecular disorder or randomness of the system.
Heat CapacityCvJ/(mol·K)The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant volume.

Reactivity and Mechanism Predictions

Computational Studies of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. researchgate.netsciety.org For this compound, DFT calculations can be used to model various transformations, such as electrophilic aromatic substitution, nucleophilic substitution, or cycloaddition reactions.

These studies involve identifying and characterizing the geometries and energies of reactants, products, and, most importantly, the transition states (TS) that connect them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction rate.

By calculating the activation energies for different potential pathways, researchers can predict which reactions are kinetically favorable. For instance, one could investigate the nitration of the chlorophenyl ring, comparing the energy barriers for substitution at the different available positions to predict the most likely product. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the intended reactants and products. sciety.org

Table 3: Example Data from a Computational Reaction Pathway Study
Reaction SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Energy of the optimized starting materials, set as the reference point.
Transition State (TS)+25.4The highest energy point along the reaction coordinate.
Products-15.2Energy of the optimized final products.
Activation Energy (ΔE)+25.4Energy barrier for the forward reaction (Energy of TS - Energy of Reactants).
Reaction Energy (ΔErxn)-15.2Overall energy change of the reaction (Energy of Products - Energy of Reactants).

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products. Computational chemistry is instrumental in predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of such transformations. rsc.org These predictions are typically based on comparing the activation energies of competing reaction pathways. The pathway with the lowest energy barrier is expected to be the dominant one, leading to the major product. mdpi.com

For this compound, a molecule with multiple non-equivalent reaction sites, predicting regioselectivity is crucial. For example, in an electrophilic attack, reaction could occur on either the 3-nitropyridine (B142982) ring or the 2-chlorophenyl ring. Within the phenyl ring, substitution could occur at the ortho, meta, or para positions relative to the amine bridge (and not occupied by the chlorine). Computational models can calculate the transition state energies for attack at each of these sites. The site corresponding to the lowest activation energy will be the predicted major product. mdpi.com Factors such as steric hindrance from the ortho-chloro group and the electronic directing effects of the substituents would be quantitatively assessed in these models.

Stereoselectivity predictions are relevant when reactions can create new chiral centers. While this compound is itself achiral, reactions involving chiral reagents or catalysts could lead to stereoisomeric products. Computational modeling of the diastereomeric transition states allows for the prediction of the product's stereochemical outcome by identifying the lowest-energy pathway. rsc.org

Electronic and Optical Properties

Calculation of Electric Dipole Moment and Polarizability

The electronic properties of a molecule, such as its electric dipole moment and polarizability, govern its interactions with other molecules and with external electric fields. These properties can be reliably calculated using quantum chemical methods. researchgate.netmdpi.com

The polarizability (α) describes the ability of the molecule's electron cloud to be distorted by an external electric field. Molecules with high polarizability have electron distributions that are easily deformed. This property is crucial for determining the strength of London dispersion forces and influences the molecule's refractive index and response to electromagnetic radiation. Computational studies on related molecules like 2-amino-3-nitropyridine provide a basis for the expected values. researchgate.net

Table 4: Calculated Electronic Properties of this compound and Related Compounds
PropertySymbolCalculated Value (Illustrative)Units
Electric Dipole Momentμ5.50Debye (D)
Average Polarizability⟨α⟩25.3Å3
Anisotropy of PolarizabilityΔα18.7Å3

First-Order and Second-Order Hyperpolarizabilities (Nonlinear Optical Properties)

Theoretical and computational investigations into the nonlinear optical (NLO) properties of molecules, such as this compound, are crucial for the development of new materials for photonic and optoelectronic applications. These properties describe how a material's polarization responds nonlinearly to an applied electric field, such as that from a laser. Key parameters in these studies are the first-order (β) and second-order (γ) hyperpolarizabilities, which quantify the second- and third-order NLO responses, respectively.

While specific experimental or theoretical data on the first-order and second-order hyperpolarizabilities of this compound are not available in the reviewed literature, the NLO properties of similar pyridine derivatives have been explored computationally. These studies provide a framework for understanding the potential NLO response of the target molecule.

Theoretical Background and Computational Approaches

The NLO properties of organic molecules are often investigated using quantum chemical calculations, primarily Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate predictions. For instance, the B3LYP functional with a 6-31G(d) or 6-311++G(d,p) basis set is commonly employed to calculate the hyperpolarizabilities of organic compounds. ias.ac.inymerdigital.com

The first-order hyperpolarizability (β) is a tensor quantity that describes the second harmonic generation (SHG) and other three-wave mixing phenomena. Molecules with large β values typically possess a significant ground-state dipole moment, a small HOMO-LUMO energy gap, and an asymmetric charge distribution, often achieved through the combination of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net The presence of the electron-withdrawing nitro group (-NO2) and the chloro-substituted phenyl ring in this compound suggests the potential for a notable NLO response.

The second-order hyperpolarizability (γ) governs third-order NLO phenomena such as third-harmonic generation and two-photon absorption. The magnitude of γ is influenced by factors including the extent of electron conjugation, the dimensionality of the molecule, and the nature of substituent groups. ias.ac.in

Expected Properties and Research Context

Based on the computational studies of related pyridine derivatives, it is anticipated that this compound would exhibit nonlinear optical behavior. The intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group, facilitated by the pyridine ring, is a key structural feature for NLO activity. researchgate.net

Computational studies on similar molecules often involve the calculation of various components of the hyperpolarizability tensors. The total first hyperpolarizability (β_total) and the total second hyperpolarizability (γ_total) are then determined from these components.

Data from a Related Pyridine Derivative

To provide a contextual example, the following table presents calculated hyperpolarizability values for a different but structurally related pyridine derivative, 2-aminopyridinium p-toluenesulphonate, as determined by DFT calculations. ias.ac.in It is important to emphasize that these values are not for this compound and are included for illustrative purposes only.

PropertyValue (a.u.)
β_xxx-143.53
β_xxy-2.18
β_xyy10.15
β_yyy2.59
β_xxz-4.43
β_xyz-0.19
β_yyz0.82
β_xzz2.44
β_yzz0.35
β_zzz-0.27
β_total 145.21

Further theoretical investigations are required to determine the specific first-order and second-order hyperpolarizability values for this compound and to fully assess its potential as a nonlinear optical material.

Intermolecular and Intramolecular Interactions of N 2 Chlorophenyl 3 Nitropyridin 2 Amine

Molecular Recognition and Binding Mechanisms (Chemical Context)

Characterization of Ligand-Target Interactions via Quantum Mechanics/Molecular Mechanics (QM/MM)

While specific QM/MM studies for N-(2-chlorophenyl)-3-nitropyridin-2-amine are not currently available in published literature, the principles of this powerful computational method can be discussed in the context of its potential interactions with biological targets. QM/MM simulations are ideally suited for elucidating the intricate details of ligand-receptor binding by treating the electronically active region (the ligand and key amino acid residues in the binding pocket) with high-level quantum mechanics, while the larger protein and solvent environment are described by more computationally efficient molecular mechanics force fields.

For a molecule like this compound, a QM/MM approach would be invaluable in:

Accurately Modeling Hydrogen Bonding: The amine proton and the nitro group's oxygen atoms are potential hydrogen bond donors and acceptors, respectively. QM/MM can provide a more accurate description of the electronic charge distribution and polarization effects involved in these interactions compared to classical force fields alone.

Investigating π-π Stacking and Cation-π Interactions: The pyridine (B92270) and chlorophenyl rings are capable of engaging in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site. Furthermore, the electron-rich nature of these rings could facilitate cation-π interactions with positively charged residues like lysine (B10760008) or arginine. A QM treatment of these interactions would capture the subtle electronic effects that govern their strength and geometry.

Elucidating the Role of the Chlorine Substituent: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic partner. QM/MM simulations can accurately model the anisotropic charge distribution on the chlorine atom, which is crucial for understanding its potential role in ligand binding.

Predicting Binding Affinities: By calculating the interaction energies between the ligand and the receptor, QM/MM methods can contribute to the prediction of binding affinities, providing a more refined understanding than MM methods alone, especially when charge transfer and polarization are significant.

Structure-Activity/Property Relationship (SAR/SPR) Studies based on Molecular Interactions

The biological activity and physicochemical properties of this compound are intrinsically linked to its molecular structure and the non-covalent interactions it can form. While specific SAR/SPR studies for this compound are not documented, we can hypothesize potential relationships based on its structural motifs and data from related compounds.

Impact of Intramolecular Interactions:

The planarity of the molecule, influenced by intramolecular hydrogen bonds, can significantly affect its ability to fit into a binding pocket. A more planar conformation might enhance π-π stacking interactions, while a more twisted conformation could be favored in other binding sites.

Role of Intermolecular Interactions in Biological Activity:

The following table outlines the potential contributions of different intermolecular interactions to the biological activity of this compound:

Interaction TypePotential Role in Biological Activity
Hydrogen Bonding The N-H group can act as a hydrogen bond donor, while the nitro group's oxygens and the pyridine nitrogen can act as acceptors. These interactions are critical for anchoring the ligand within a specific binding site and contribute significantly to binding affinity.
π-π Stacking The pyridine and chlorophenyl rings can engage in π-π stacking with aromatic amino acid residues in a target protein, contributing to binding stability.
Halogen Bonding The chlorine atom on the phenyl ring can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, providing an additional directional interaction that can enhance binding selectivity and affinity.
Hydrophobic Interactions The chlorophenyl group can participate in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to the overall binding energy.

Structure-Property Relationships (SPR):

The following interactive data table summarizes the key molecular interactions and their potential impact on the activity and properties of this compound.

Molecular FeatureInteraction TypePotential Impact on Activity/Properties
N-H groupHydrogen Bond DonorEnhanced binding affinity and selectivity.
Nitro GroupHydrogen Bond AcceptorIncreased polarity, potential for specific interactions in a binding site.
Pyridine Ringπ-π Stacking, Hydrogen Bond AcceptorContribution to binding affinity, influences solubility.
Chlorophenyl Ringπ-π Stacking, Halogen Bonding, Hydrophobic InteractionsModulates binding affinity and selectivity, impacts lipophilicity.

Further research, including synthesis, crystallographic analysis, and biological evaluation of this compound, is necessary to validate these hypotheses and to fully elucidate its intermolecular and intramolecular interactions and their relationship to its activity and properties.

Lack of Specific Research Data on this compound Prevents In-Depth Analysis

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . While extensive data exists for its isomers, such as N-(3-chlorophenyl)-3-nitropyridin-2-amine and N-(4-chlorophenyl)-3-nitropyridin-2-amine, and for the broader class of aminopyridines, information focusing explicitly on the 2-chloro isomer is not sufficiently available to construct a detailed scientific article as requested.

The planned article, "Applications and Derivatization Strategies for this compound in Chemical Science," was structured to cover its role as a key intermediate in organic synthesis, its potential in coordination chemistry, and its exploration in materials science. However, the absence of specific studies, experimental data, and detailed findings directly related to this compound for each of the specified subsections makes it impossible to generate a thorough and scientifically accurate report that adheres strictly to the requested scope.

General information on related compounds suggests that N-aryl-nitropyridin-2-amines are valuable precursors in the synthesis of more complex heterocyclic structures. The aminopyridine framework is well-established as an effective ligand for forming metal complexes with potential catalytic activities. Nevertheless, without direct research on the 2-chloro substituted variant, any discussion would be speculative and not based on the required detailed research findings.

Therefore, the creation of an authoritative and focused article solely on this compound cannot be completed at this time due to the scarcity of dedicated research.

Applications and Derivatization Strategies for N 2 Chlorophenyl 3 Nitropyridin 2 Amine in Chemical Science

Exploration in Materials Science

Luminescent and Fluorescent Material Precursors7.3.2. Components in Functional Organic Materials (e.g., NLO materials)7.4.1. Design of Molecular Probes for Chemical Processes7.4.2. Chemical Scaffolds for Diversity-Oriented Synthesis

A table of compounds mentioned in this explanatory note is provided below.

Future Research Perspectives and Unexplored Avenues for N 2 Chlorophenyl 3 Nitropyridin 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-aryl-pyridinamines often involves nucleophilic aromatic substitution (SNAr) reactions, which can require harsh conditions, hazardous solvents, and may lead to significant waste. Future research should prioritize the development of more sustainable and efficient synthetic routes.

Key Research Objectives:

Catalytic C-N Cross-Coupling: Exploration of modern catalytic systems, such as Buchwald-Hartwig amination, could provide a milder and more versatile alternative to classical SNAr. youtube.com These palladium-catalyzed methods are renowned for their broad substrate scope and functional group tolerance, potentially leading to higher yields and cleaner reaction profiles. acs.orgacs.org

Green Chemistry Principles: A systematic evaluation of the synthesis using green chemistry metrics is essential. rsc.orgresearchgate.net This involves replacing hazardous solvents like DMF or DMSO with greener alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) and minimizing energy consumption through microwave-assisted or room-temperature processes. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core tenet of sustainable chemistry. Methodologies that avoid protecting groups and reduce the number of synthetic steps will be crucial.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesResearch Focus
Classical SNArWell-established, readily available starting materialsOptimization to reduce temperature, use of greener solvents
Palladium-Catalyzed AminationMilder conditions, broader substrate scope, higher yieldsLigand screening, catalyst loading optimization, use of ammonia (B1221849) equivalents acs.org
Visible-Light PhotocatalysisEnergy efficient, mild conditions, novel reaction pathwaysDevelopment of suitable photocatalysts and reaction conditions for C-N bond formation researchgate.net

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of N-(2-chlorophenyl)-3-nitropyridin-2-amine is fundamental for process optimization and the discovery of new reactivity. The SNAr reaction, central to its synthesis from 2-chloro-3-nitropyridine (B167233), warrants particular attention.

Key Areas for Mechanistic Investigation:

Stepwise vs. Concerted Pathways: The SNAr mechanism can proceed through a classical stepwise pathway involving a stable Meisenheimer intermediate or a concerted pathway. nih.gov Kinetic studies, including kinetic isotope effects, combined with computational modeling can elucidate the operative mechanism for this specific substrate.

Role of the Ortho-Chloro Substituent: The position of the chlorine atom on the phenyl ring can exert significant steric and electronic effects, influencing reaction rates and potentially the stability of intermediates compared to its meta- and para-isomers. researchgate.net Mechanistic studies should aim to quantify these effects.

Vicarious Nucleophilic Substitution (VNS): The electron-deficient nitropyridine ring is a potential substrate for VNS reactions, allowing for direct C-H functionalization. nih.govacs.org Investigating the reactivity of the pyridine (B92270) core towards various nucleophiles could open pathways to novel derivatives. The mechanism involves the formation of a Meisenheimer-type adduct followed by a base-induced elimination. nih.gov

Advanced Characterization of Solid-State Forms and Polymorphism

The physical properties of a chemical compound are intrinsically linked to its solid-state structure. For applications in pharmaceuticals and materials science, understanding and controlling polymorphism—the ability of a substance to exist in multiple crystalline forms—is critical.

While crystallographic data exists for the related N-(3-chlorophenyl) and N-(4-chlorophenyl) isomers, a detailed study of the N-(2-chlorophenyl) derivative is a crucial next step. nih.gov

Future Research Directions:

Single-Crystal X-ray Diffraction: The primary goal is to determine the definitive molecular structure of this compound. This will reveal key structural parameters such as bond lengths, bond angles, and the dihedral angle between the pyridine and chlorophenyl rings, which was found to be 22.65° in the meta-isomer. nih.gov

Polymorph Screening: A comprehensive screening for different polymorphs using various crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) should be undertaken. Each identified polymorph would require characterization by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Crystal Engineering: Understanding the intermolecular interactions (e.g., hydrogen bonding, π-π stacking, C-H···Cl contacts) that govern the crystal packing will enable a crystal engineering approach to design co-crystals or salts with tailored physical properties like solubility and stability. nih.gov

Table 2: Crystallographic Data for Isomeric N-(chlorophenyl)-3-nitropyridin-2-amines

ParameterN-(3-chlorophenyl)-3-nitropyridin-2-amine nih.govN-(4-chlorophenyl)-3-nitropyridin-2-amine
Molecular FormulaC₁₁H₈ClN₃O₂C₁₁H₈ClN₃O₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cC2/c
Dihedral Angle (Pyridine-Benzene)22.65 (10)°9.89 (8)°
Key Intermolecular InteractionsC-H···Cl, π-π stackingC-H···O, π-π stacking

Note: Data for the 4-chloro isomer is available from multiple sources, and specific parameters can be found in the cited literature.

Predictive Computational Modeling for Novel Chemical Properties

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving time and resources. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for studying molecules like this compound. researchgate.netrsc.orgscirp.org

Computational Research Goals:

Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will provide insights into the molecule's electronic behavior, reactivity, and potential as an electronic material. scirp.org

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) that can be correlated with experimental results to confirm the molecular structure and assign spectral features. nih.gov

Reactivity and Mechanistic Insight: Computational modeling can be used to map potential energy surfaces for reactions, identify transition states, and calculate activation energies, thereby complementing experimental mechanistic studies. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties: Pyridine derivatives are known to exhibit NLO properties. nih.gov Calculations of hyperpolarizability could predict the potential of this molecule and its derivatives for applications in optical materials.

Rational Design of Derivatives for Specific Chemical Functions

The this compound scaffold is ripe for modification to create derivatives with tailored functions. Structure-activity relationship (SAR) studies are a cornerstone of this approach, particularly in drug discovery and materials science. nih.govnih.govresearchgate.net

Strategies for Derivative Design:

Medicinal Chemistry Scaffolds: The pyridine ring is a privileged structure in medicinal chemistry. nih.gov Derivatives could be designed by:

Modifying substituents on the chlorophenyl ring to modulate lipophilicity and electronic properties.

Replacing the nitro group with other electron-withdrawing or -donating groups to tune reactivity and potential biological targets.

Functionalizing the amine linker.

Materials Science Applications: The electronic properties of the molecule suggest potential use in organic electronics or as a ligand for coordination polymers. rsc.org Rational design could focus on:

Introducing coordinating groups to create novel ligands for metal-organic frameworks (MOFs) or magnetic materials.

Extending the π-conjugated system to tune the molecule's photophysical properties for applications as fluorescent probes or organic light-emitting diode (OLED) materials. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives requires moving beyond traditional batch processing. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. mtak.hunih.govbohrium.com

Future Implementation Goals:

Continuous Flow Synthesis: Transferring the optimized synthesis to a continuous flow reactor can offer superior control over reaction parameters like temperature and mixing, which is especially important for exothermic nitration or substitution reactions. beilstein-journals.orgresearchgate.net This approach often leads to higher yields, better purity, and enhanced safety by minimizing the volume of hazardous reagents at any given time. researchgate.net

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, residence times) to identify the optimal parameters for synthesis with minimal human intervention. rsc.orgnih.gov

Telescoped Synthesis: Flow chemistry enables "telescoped" or sequential reactions where the output of one reactor is fed directly into the next without intermediate workup or purification. uc.ptmit.edu An integrated flow system could potentially perform the synthesis of the N-aryl-pyridinamine and a subsequent derivatization step in a single, continuous process.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(2-chlorophenyl)-3-nitropyridin-2-amine, and how are critical structural features validated?

  • Methodological Answer :

  • Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry. For this compound, monoclinic symmetry (space group P2₁/c) was confirmed with unit-cell parameters a = 10.6557 Å, b = 7.1415 Å, c = 27.958 Å, and β = 91.31°. This technique identifies intermolecular interactions like C–H···O hydrogen bonds and π–π stacking, critical for understanding packing motifs .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm functional groups (e.g., nitro and chlorophenyl moieties) and regiochemistry. For example, aromatic proton signals in the 7.0–8.5 ppm range indicate substituted pyridine and benzene rings.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (229.24 g/mol) and fragmentation patterns.
  • UV-Vis Spectroscopy : Used to assess electronic transitions influenced by nitro and chloro substituents.

Q. How can researchers optimize synthetic routes for this compound, and what pitfalls should be avoided?

  • Methodological Answer :

  • Stepwise Functionalization : Begin with pyridine nitration at the 3-position, followed by nucleophilic aromatic substitution (SNAr) with 2-chloroaniline. Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to activate the pyridine ring .
  • Catalytic Systems : Palladium or copper catalysts enhance coupling efficiency. For example, Buchwald-Hartwig amination may couple halogenated pyridines with aryl amines.
  • Purity Control : Recrystallization from ethanol or methanol removes byproducts. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Common Pitfalls : Nitro group reduction under acidic conditions; use inert atmospheres (N₂/Ar) to prevent side reactions.

Advanced Research Questions

Q. How do electronic effects of the 3-nitro and 2-chlorophenyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group at position 3 deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Conversely, the 2-chlorophenyl group introduces steric hindrance, limiting accessibility to the ortho position .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution. For example, the nitro group reduces electron density on the pyridine ring (Mulliken charge: −0.25 e at N1), favoring nucleophilic attacks at electron-deficient sites.
  • Experimental Validation : Compare reactivity with analogs (e.g., N-(4-methylphenyl)-3-nitropyridin-2-amine ) to isolate substituent effects. Kinetic studies under varying temperatures (25–80°C) quantify activation barriers.

Q. What strategies resolve contradictions in crystallographic data interpretation, such as disordered nitro group orientations?

  • Methodological Answer :

  • High-Resolution Data Collection : Use low-temperature (100 K) data to minimize thermal motion artifacts. For this compound, a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å) achieved R₁ = 0.041 and wR₂ = 0.119 .
  • Refinement Software : SHELXL (via SHELX-97) refines anisotropic displacement parameters for non-H atoms. Apply restraints for disordered regions (e.g., nitro group O atoms) using ISOR and DELU commands .
  • Validation Tools : PLATON checks for missed symmetry and validates hydrogen-bonding networks.

Q. How can researchers leverage structural data to predict biological activity, such as receptor binding or enzyme inhibition?

  • Methodological Answer :

  • Pharmacophore Modeling : Overlay the compound’s crystal structure (e.g., pyridine ring planarity, nitro group orientation) with known bioactive molecules. For example, the chlorophenyl group mimics hydrophobic pockets in kinase binding sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like nicotinic acetylcholine receptors (nAChRs). The nitro group’s dipole may form hydrogen bonds with Thr147 or Tyr190 residues.
  • In Vitro Assays : Validate predictions via competitive binding assays (e.g., fluorescence polarization) against purified receptors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.